Magnesium Disodium EDTA

Description

Properties

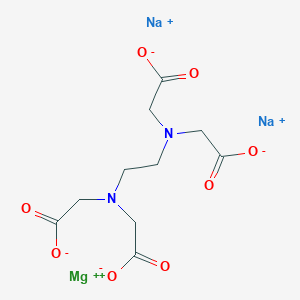

IUPAC Name |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNVVAMWLMUZOZ-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12MgN2Na2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893253 |

Source

|

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White odorless crystalline solid; [MSDSonline] |

Source

|

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14402-88-1 |

Source

|

| Record name | Magnesium sodium ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [(ethylenedinitrilo)tetraacetato]magnesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM DISODIUM EDTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDT563S5VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Disodium EDTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Magnesium Disodium (B8443419) Ethylenediaminetetraacetic Acid (MgNa₂EDTA). This chelating agent plays a significant role in various scientific and pharmaceutical applications due to its ability to form stable complexes with divalent cations. This document details the synthetic routes, analytical characterization methods, and relevant experimental protocols.

Introduction

Magnesium Disodium EDTA is a salt of ethylenediaminetetraacetic acid, a molecule widely recognized for its ability to sequester metal ions.[1][2] In this complex, the magnesium ion is chelated by the EDTA ligand, which binds through its two amine and four carboxylate groups.[1] This stable, water-soluble complex is utilized in applications ranging from preventing metal-catalyzed degradation of active pharmaceutical ingredients to a source of magnesium in biochemical systems.[1][2] Understanding its synthesis and characterization is crucial for ensuring its purity, stability, and performance in these applications.

Synthesis of this compound

The industrial production of EDTA, the precursor to its various salts, was first developed by Ferdinand Munz in 1935.[3] The common industrial methods for EDTA synthesis are:

-

Reaction of Ethylenediamine and Monochloroacetic Acid. [3]

-

Reaction of Ethylenediamine, Formaldehyde, and Sodium Cyanide. [3]

In both processes, the sodium salt of EDTA is typically formed first, which can then be converted to the acid form or other salt derivatives.[3]

For laboratory-scale preparation of this compound, a common method involves the reaction of disodium EDTA with a soluble magnesium salt.

Experimental Protocol: Laboratory Synthesis

A straightforward laboratory preparation can be achieved by dissolving stoichiometric amounts of disodium EDTA dihydrate and a magnesium salt, such as magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) or magnesium chloride hexahydrate (MgCl₂·6H₂O), in distilled water.[4]

Materials:

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O) or Magnesium chloride hexahydrate (MgCl₂·6H₂O)[4]

-

Distilled water

Procedure:

-

Calculate the molar equivalents of Disodium EDTA dihydrate and the chosen magnesium salt required.

-

In a suitable beaker, dissolve 1.179 g of disodium EDTA dihydrate in 50 mL of distilled water with stirring.[4]

-

In a separate beaker, dissolve 780 mg of MgSO₄·7H₂O or 644 mg of MgCl₂·6H₂O in a minimal amount of distilled water.[4]

-

Slowly add the magnesium salt solution to the disodium EDTA solution while stirring continuously.

-

The resulting solution contains this compound. For a solid product, the compound can be isolated by precipitation with a suitable solvent like methanol, followed by filtration and drying at 80°C.[5]

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and concentration. Key analytical techniques include complexometric titration, spectroscopic methods, and determination of physical properties.

Physical and Chemical Properties

This compound is typically a white, crystalline powder that is soluble in water.[3][5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂MgN₂Na₂O₈ | [6] |

| Molecular Weight | 358.5 g/mol (anhydrous) | [6] |

| Appearance | White crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| pH (1% solution) | 5.5 - 8.5 | [3] |

Complexometric Titration

Complexometric titration is a quantitative method used to determine the concentration of metal ions in a solution. For this compound, this technique is primarily used to determine the magnesium content. The principle involves titrating the magnesium sample with a standardized EDTA solution at a pH of 10, where the complex formation is quantitative.[7][8][9]

Reaction: Mg²⁺ + [EDTA]⁴⁻ → [Mg(EDTA)]²⁻[8]

An indicator, such as Eriochrome Black T, is used to detect the endpoint. The indicator forms a wine-red complex with free magnesium ions. As EDTA is added, it displaces the indicator from the magnesium, and at the endpoint, the solution turns a clear blue color.[7][9]

Reagents:

-

0.01 M EDTA Solution: Dissolve approximately 3.723 g of disodium EDTA dihydrate in 1 L of deionized water.[9] This solution should be standardized against a primary standard zinc or magnesium solution.

-

pH 10 Buffer Solution: Dissolve 17.5 g of ammonium (B1175870) chloride in 142 mL of concentrated ammonia (B1221849) solution and dilute to 250 mL with distilled water.[9]

-

Eriochrome Black T Indicator: Grind 100 mg of Eriochrome Black T with 20 g of analytical grade sodium chloride.[8]

-

Standard Magnesium Solution (for standardization): Dissolve a precisely weighed amount of pure magnesium metal (e.g., 0.061 g) in a minimum volume of 6 M hydrochloric acid and dilute to a known volume (e.g., 250.0 mL) in a volumetric flask.[9]

Procedure:

-

Pipette a known volume of the sample solution containing magnesium into an Erlenmeyer flask.

-

Dilute the sample to approximately 100 mL with distilled water.[8]

-

Add 2 mL of the pH 10 ammonia buffer solution.[8]

-

Add a small amount (a pinch) of the Eriochrome Black T indicator mixture to achieve a light, wine-red color.[7][8]

-

Titrate the solution with the standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue.[7][8]

-

Record the volume of EDTA solution used.

-

Calculate the magnesium content based on the 1:1 stoichiometry of the Mg²⁺-EDTA reaction.[8]

Quantitative Data from Titration Example:

The following table is an example of data that could be obtained from a thermometric titration for standardizing an EDTA solution with a standard magnesium solution.[10]

| Aliquot of Mg²⁺ Standard (mL) | mmoles of Mg²⁺ | Titre (mL of EDTA solution) |

| 25 | 4.9893 | 4.941, 4.947 |

| 20 | 3.9914 | 3.965, 3.965 |

| 15 | 2.9936 | 2.982, 2.981 |

| 10 | 1.9957 | 2.001, 2.001 |

| 5 | 0.9979 | 1.004, 1.007 |

Spectroscopic Characterization

Spectroscopic techniques are used to confirm the molecular structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of this compound would show characteristic peaks for the carboxylate groups (C=O stretching) and C-N bonds, confirming the presence of the EDTA ligand. A reference FTIR spectrum is available from commercial suppliers.[11]

Further characterization could be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to provide more detailed structural information.

Commercial Product Specifications

The following table summarizes typical specifications for commercially available this compound.

| Parameter | Specification | Reference |

| Assay | 98.0% Min. | [3] |

| Magnesium Content | 5.0% Min. | [3] |

| 5.5 - 7.0% | [12] | |

| Sodium Content | 10 - 13% | [12] |

| Loss on Drying | 10 - 20% | [12] |

| Water Insolubles | 0.05% max. | [13] |

Visualizations

Chelation Mechanism

The following diagram illustrates the chelation of a magnesium ion by an EDTA molecule.

Caption: Chelation of a Magnesium Ion by EDTA.

Experimental Workflow for Titration

This diagram outlines the logical steps for determining magnesium content via complexometric titration.

Caption: Workflow for Complexometric Titration.

Conclusion

The synthesis and characterization of this compound are well-established processes critical for its application in research and industry. While industrial synthesis focuses on the production of the EDTA ligand, laboratory-scale preparation of the magnesium salt is straightforward. The primary method for quantitative characterization is complexometric titration, which provides a reliable determination of the magnesium content. This guide provides the necessary technical details for the synthesis, characterization, and quantitative analysis of this important chelating agent.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. This compound Manufacturer, Supplier, Exporter [edta-chelate.com]

- 4. analytical chemistry - What does "the magnesium salt of EDTA" mean? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. EDTA magnesium disodium | 14402-88-1 [chemicalbook.com]

- 6. EDTA magnesium disodium | 14402-88-1 | FE40119 | Biosynth [biosynth.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. titrations.info [titrations.info]

- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 10. metrohm.com [metrohm.com]

- 11. This compound | C10H12MgN2Na2O8 | CID 161064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethylenediaminetetraacetic acid disodium magnesium salt hydrate 100 g | Request for Quote [thermofisher.com]

- 13. marknature.com [marknature.com]

An In-Depth Technical Guide to the Chemical Properties of Magnesium Disodium EDTA in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Magnesium Disodium EDTA (MgNa₂EDTA) in an aqueous environment. The information presented herein is intended to support research, scientific analysis, and drug development activities where the chelation and solution behavior of this compound are of critical importance.

Physicochemical Properties

This compound is a white, crystalline powder that is readily soluble in water.[1][2][3] It is the salt of ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent that forms stable, water-soluble complexes with metal ions.[2] In this compound, the magnesium ion is chelated by the EDTA molecule, making it highly bioavailable and preventing its participation in unwanted chemical reactions.[2]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂MgN₂Na₂O₈ | [4] |

| Molecular Weight | 358.50 g/mol | [4] |

| Appearance | White crystalline powder | [1][3] |

| Solubility in Water | Soluble | [1][5][6] |

| pH of 1% Aqueous Solution | 6.0 - 7.0 | [7] |

| Stability Constant (log Kf) | 8.79 | [8] |

| Dissociation Constant (Kd) of Mg-EDTA complex | 2.989 x 10⁻⁹ | [1] |

Chelation Chemistry and Stability in Aqueous Solution

Ethylenediaminetetraacetic acid is a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multidentate coordination results in the formation of a highly stable, cage-like structure around the magnesium ion.[1] The primary equilibrium reaction in an aqueous solution is:

Mg²⁺ + [EDTA]⁴⁻ ⇌ [Mg-EDTA]²⁻

The stability of this complex is quantified by its formation constant (Kf), also known as the stability constant. A high log Kf value, such as that for Mg-EDTA, indicates a strong affinity between the metal ion and the chelating agent and that the equilibrium lies far to the right.[8]

pH Dependence of Stability

The stability of the Mg-EDTA complex is highly dependent on the pH of the aqueous solution.[9] In acidic conditions (pH < 6), the carboxylate groups of EDTA become protonated. This protonation competes with the magnesium ion for the binding sites on the EDTA molecule, leading to a decrease in the effective stability of the complex.[9] As the pH increases, the EDTA becomes fully deprotonated, making the lone pairs on the nitrogen and oxygen atoms more available for chelation and thus increasing the stability of the Mg-EDTA complex.[10] Titrations for the determination of magnesium with EDTA are typically carried out in a buffered solution at a pH of 10 to ensure the complete and quantitative formation of the complex.[5][11]

Thermodynamics of Chelation

The chelation of magnesium by EDTA in an aqueous solution at pH 7.4 has been shown to be an endothermic process, meaning it absorbs heat from the surroundings.[1] This indicates that the reaction is driven by a significant increase in entropy. The favorable entropy change is a hallmark of the chelate effect, where the release of multiple water molecules from the hydrated magnesium ion upon complexation with the multidentate EDTA ligand leads to a substantial increase in the overall disorder of the system.

Experimental Protocols for Characterization

Potentiometric Titration for Determination of Stability Constant

Potentiometric titration is a standard method for determining the stability constant of a metal-ligand complex. This protocol outlines the general steps for the determination of the Mg-EDTA stability constant.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH), carbonate-free

-

High-purity water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Thermostated titration vessel

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at multiple points to ensure accurate pH measurements.

-

Preparation of Titration Solution: Prepare a solution of this compound of a known concentration in the thermostated vessel.

-

Acidification: Add a known excess of the standardized strong acid to the solution to fully protonate the EDTA.

-

Titration with Strong Base: Titrate the solution with the standardized strong base. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of base added. The resulting titration curve will show two equivalence points corresponding to the neutralization of the excess strong acid and the protons from the EDTA.

-

Calculation of Stability Constant: The stability constant is calculated from the titration data by considering the mass balance equations for the metal ion and the ligand, and the protonation constants of EDTA. Specialized software is often used for this analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constant of the Mg-EDTA complex by monitoring changes in the absorbance of a solution containing a metal indicator.

Principle: A metal indicator that forms a colored complex with magnesium is chosen. The absorbance of the solution containing the magnesium-indicator complex is measured. Upon the addition of EDTA, the magnesium is sequestered from the indicator to form the more stable Mg-EDTA complex, resulting in a color change and a corresponding change in absorbance. By measuring the absorbance at different concentrations of EDTA, the equilibrium concentrations of all species can be determined, allowing for the calculation of the stability constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for studying the chelation of magnesium by EDTA.

Principle: The proton signals of the EDTA molecule exhibit distinct chemical shifts depending on whether it is free in solution or chelated to a metal ion.[7][12] By observing the changes in the chemical shifts and the integration of the peaks corresponding to the free and complexed EDTA, the equilibrium concentrations can be determined. This information can then be used to calculate the stability constant of the Mg-EDTA complex.[7]

Visualizations

Caption: Equilibrium of this compound in aqueous solution.

Caption: Workflow for potentiometric determination of stability constant.

References

- 1. ERIC - EJ1074511 - M[superscript 2+]•EDTA Binding Affinities: A Modern Experiment in Thermodynamics for the Physical Chemistry Laboratory, Journal of Chemical Education, 2015-Sep [eric.ed.gov]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. uop.edu.jo [uop.edu.jo]

- 4. researchgate.net [researchgate.net]

- 5. titrations.info [titrations.info]

- 6. prezi.com [prezi.com]

- 7. Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. d-nb.info [d-nb.info]

- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 11. Thermodynamics of protonation and complexation of EDTA derivatives and metal cations in water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-Depth Technical Guide to the Stability Constants of Magnesium Disodium EDTA with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of Magnesium Disodium (B8443419) EDTA (Mg-EDTA) with various divalent cations. A thorough understanding of these constants is critical for researchers and professionals in drug development and various scientific fields where the control of metal ion concentration is paramount. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows.

Introduction to Magnesium Disodium EDTA and Divalent Cation Chelation

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming stable, water-soluble complexes with most metal ions. In its disodium magnesium salt form (this compound), the magnesium ion is already complexed with EDTA. However, other divalent cations with a higher affinity for EDTA can displace the magnesium ion. The equilibrium of this displacement reaction is governed by the relative stability constants of the competing metal ions for EDTA.

The general displacement reaction can be represented as:

Mg-EDTA + M²⁺ ⇌ M-EDTA + Mg²⁺

Where M²⁺ represents a competing divalent cation. The equilibrium of this reaction lies to the right if the stability constant of the M-EDTA complex is significantly higher than that of the Mg-EDTA complex.

Stability Constants of Divalent Cation-EDTA Complexes

The stability of a metal-EDTA complex is quantified by its formation constant (Kf), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The following table summarizes the log K values for EDTA complexes with several biologically and pharmaceutically relevant divalent cations. It is important to note that these values are pH-dependent, and the constants presented here are generally determined at a specific pH, temperature, and ionic strength.

| Divalent Cation | log K (Stability Constant) |

| Mg²⁺ | 8.79 [1] |

| Ca²⁺ | 10.65[1] |

| Mn²⁺ | 13.89[1] |

| Fe²⁺ | 14.30[1] |

| Co²⁺ | 16.45[1] |

| Zn²⁺ | 16.5[1] |

| Cd²⁺ | 16.5[1] |

| Ni²⁺ | 18.4[1] |

| Cu²⁺ | 18.78[1] |

| Pb²⁺ | 18.04 |

Note: These values are generally reported at 20-25°C and an ionic strength of 0.1 M.

The data clearly indicates that many common divalent cations form significantly more stable complexes with EDTA than magnesium. This differential affinity is the basis for the use of Mg-EDTA as a delivery agent for EDTA in applications where the chelation of other target divalent cations is desired.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding and predicting the behavior of metal-ligand complexes. Several experimental techniques are employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants. The protocol involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to a solution containing the metal ion and the ligand.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the divalent metal salt of known concentration.

-

Prepare a standard solution of EDTA of known concentration.

-

Prepare a buffer solution to maintain a constant pH throughout the experiment. The choice of buffer is critical as it should not interact with the metal ion or EDTA.

-

Prepare a solution of a suitable background electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength.

-

-

Apparatus:

-

A high-precision potentiometer or pH meter.

-

A suitable ion-selective electrode (e.g., a Ca²⁺ ISE) or a glass pH electrode.

-

A reference electrode (e.g., Ag/AgCl).

-

A thermostated titration vessel to maintain a constant temperature.

-

A calibrated burette for the addition of the titrant.

-

-

Titration Procedure:

-

Pipette a known volume of the metal ion solution into the titration vessel.

-

Add the buffer and background electrolyte to the vessel.

-

Immerse the electrodes in the solution and allow the potential reading to stabilize.

-

Add small, precise increments of the EDTA solution from the burette.

-

After each addition, stir the solution to ensure homogeneity and record the potential reading once it becomes stable.

-

Continue the titration well beyond the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (or pH) as a function of the volume of EDTA added.

-

The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD, BEST) to calculate the stability constants. The software fits the experimental data to a chemical model that includes all the relevant equilibria (metal-ligand complexation, protonation of the ligand, etc.).

-

Spectrophotometry

Spectrophotometry can be used when the formation of the metal-EDTA complex results in a change in the absorbance of light at a specific wavelength.

Detailed Methodology:

-

Wavelength Selection:

-

Record the absorption spectra of the free metal ion, free EDTA, and the metal-EDTA complex to identify a wavelength where the complex absorbs significantly differently from the individual components.

-

-

Job's Method (Method of Continuous Variation):

-

Prepare a series of solutions with a constant total molar concentration of metal and EDTA, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the chosen wavelength.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex (which is 1:1 for EDTA).

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of EDTA.

-

Measure the absorbance of each solution.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions that intersect at the molar ratio corresponding to the stoichiometry of the complex.

-

-

Data Analysis for Stability Constant:

-

From the absorbance data and the known concentrations, the equilibrium concentrations of the free metal, free ligand, and the complex can be calculated. These values are then used to determine the stability constant.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with the binding of a ligand to a metal ion. This allows for the simultaneous determination of the binding affinity (stability constant), stoichiometry, and the enthalpy and entropy of the binding reaction in a single experiment.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the divalent metal ion in a suitable buffer.

-

Prepare a solution of EDTA in the same buffer. The buffer choice is critical to minimize heat changes due to buffer protonation/deprotonation.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the metal ion solution.

-

Fill the injection syringe with the EDTA solution.

-

The instrument injects small, precise aliquots of the EDTA solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to metal.

-

This isotherm is then fitted to a binding model using the instrument's software to determine the stability constant (Ka, which is equivalent to Kf), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow of a key experimental protocol and the fundamental principle of competitive binding.

References

Thermodynamic Properties of Magnesium Disodium EDTA Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the chelation of magnesium ions by disodium (B8443419) ethylenediaminetetraacetic acid (EDTA). Understanding these properties is critical for applications ranging from analytical chemistry and biochemistry to drug development and formulation, where the stability and behavior of this complex are paramount. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and visualizes the underlying processes.

Core Thermodynamic Data

The chelation of magnesium by EDTA is a complex equilibrium reaction influenced by factors such as pH, temperature, and the composition of the buffer solution. The key thermodynamic parameters governing this interaction are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which are related by the equation:

ΔG = ΔH - TΔS

These parameters determine the stability and spontaneity of the Mg-EDTA complex formation. The stability of the complex is quantitatively expressed by the association constant (Kₐ) or its logarithm (log Kₐ), which is directly related to the Gibbs free energy change.

The following table summarizes the thermodynamic data for Mg²⁺-EDTA chelation compiled from various studies. It is important to note that the observed enthalpy change can be significantly influenced by the ionization enthalpy of the buffer used in the experiment.

| Parameter | Value | Conditions | Experimental Method |

| log K | 8.79 | 25°C, I = 0.1 M | Potentiometry |

| log K | 8.69 | 20°C, I = 0.1 M | Potentiometry |

| ΔH (kcal/mol) | +3.5 | 25°C, pH 7.4 (HEPES buffer) | Isothermal Titration Calorimetry (ITC) |

| ΔH (kcal/mol) | +4.9 | 25°C, pH 7.5 (TRIS buffer) | Isothermal Titration Calorimetry (ITC) |

| ΔH (kcal/mol) | -2.22 ± 0.02 | 25°C, pH 8.1 (Tris buffer), 100 mM NaCl | Isothermal Titration Calorimetry (ITC) |

| ΔG (kcal/mol) | -11.9 | 25°C (Calculated from log K = 8.79) | - |

| TΔS (kcal/mol) | +15.4 | 25°C, pH 7.4 (HEPES buffer) | Calculated |

| TΔS (kcal/mol) | +16.8 | 25°C, pH 7.5 (TRIS buffer) | Calculated |

Note: The reaction is often observed to be endothermic in certain buffers like HEPES, indicating that the favorable entropy change is the primary driver of the complex formation under those conditions. The variation in enthalpy values highlights the importance of considering the experimental buffer and its heat of ionization.

Experimental Protocols

The determination of the thermodynamic parameters for Mg-EDTA chelation primarily relies on two key experimental techniques: Isothermal Titration Calorimetry (ITC) and Potentiometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a solution of Magnesium Disodium EDTA at a known concentration (e.g., 1-10 mM) in a suitable buffer (e.g., Tris, HEPES) with a precisely known pH.

-

Prepare a solution of a magnesium salt (e.g., MgCl₂) at a concentration approximately 10-20 times higher than the EDTA solution, dissolved in the exact same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell (typically ~200-1400 µL) with the this compound solution.

-

Fill the injection syringe (typically ~40-250 µL) with the magnesium salt solution.

-

Allow the system to equilibrate thermally to achieve a stable baseline.

-

-

Titration:

-

Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the magnesium solution into the EDTA solution in the sample cell.

-

The instrument measures the heat absorbed or released after each injection. Initially, most of the injected magnesium binds to EDTA, resulting in a significant heat change. As the EDTA becomes saturated, the heat change per injection decreases.

-

-

Data Analysis:

-

The raw data, a series of heat-flow spikes, is integrated to determine the heat change for each injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of magnesium to EDTA.

-

This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kₐ, ΔH, and n.

-

Potentiometric Titration

Potentiometric titration is a classic method used to determine the stability constant (log K) of a metal-ligand complex. It involves monitoring the change in the concentration of a free metal ion using an ion-selective electrode as a titrant is added.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of this compound.

-

Prepare a standard solution of a magnesium salt.

-

Prepare a suitable buffer solution to maintain a constant pH throughout the titration. The choice of buffer is crucial as pH affects the protonation state of EDTA and thus the stability of the Mg-EDTA complex.

-

-

Apparatus Setup:

-

Use a potentiometer equipped with a magnesium ion-selective electrode and a suitable reference electrode.

-

Calibrate the electrode system using standard solutions of known Mg²⁺ concentrations.

-

Place the EDTA solution in a thermostatted vessel and immerse the electrodes.

-

-

Titration Procedure:

-

Add the standard magnesium solution to the EDTA solution in small, known increments using a burette.

-

After each addition, allow the potential reading to stabilize and record the value.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (or calculated pMg, the negative logarithm of the free Mg²⁺ concentration) as a function of the volume of titrant added.

-

The resulting titration curve is analyzed to determine the concentration of free and complexed magnesium at various points.

-

From this data, the stability constant (log K) of the Mg-EDTA complex can be calculated using appropriate equilibrium equations.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the Mg-EDTA chelation process and the experimental workflows.

Mg-EDTA Chelation Process

Caption: A simplified representation of the Mg-EDTA chelation reaction.

Isothermal Titration Calorimetry (ITC) Workflow

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Potentiometric Titration Workflow

Caption: The experimental workflow for Potentiometric Titration.

Signaling Pathway: Effect of Mg²⁺ Chelation on NMDA Receptor-Mediated CREB Signaling

Magnesium ions play a crucial role in neuronal signaling, particularly as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor. Chelation of extracellular magnesium by EDTA can alter this signaling cascade, impacting downstream targets like the transcription factor CREB (cAMP response element-binding protein).[1]

Caption: Impact of EDTA on Mg²⁺-dependent NMDA receptor signaling to CREB.

References

The Genesis of a Chelating Giant: An In-depth Technical Guide to the Discovery and History of Ethylenediaminetetraacetic Acid (EDTA) Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) and its various salt forms represent a cornerstone in the field of chelation chemistry, with a history as rich and complex as the metal ions they bind. From its initial synthesis as a textile industry auxiliary to its critical role in medicine and analytical sciences, the journey of EDTA is a testament to scientific ingenuity and the continuous evolution of chemical applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of EDTA salts, offering detailed experimental protocols, quantitative data, and visual representations of its fundamental mechanisms.

The Dawn of Chelation: The Discovery and First Synthesis of EDTA

The story of EDTA begins in the 1930s with the work of the Austrian chemist Ferdinand Münz, who was working for I.G. Farben in Germany. In an effort to find a substitute for citric acid, which was used as a water-softening agent in the textile industry, Münz synthesized a series of aminocarboxylic acids. He astutely observed that these compounds were superior chelating agents to citric acid and theorized that a polyaminopolycarboxylic acid would be even more effective. This line of inquiry led to the first successful synthesis of EDTA in 1935.[1][2]

Münz's pioneering work was driven by a desire to reduce Germany's reliance on imported chemicals.[1] His initial synthesis, however, was not without its limitations, as it produced a product often contaminated with sodium chloride.

Evolution of Synthesis: From Münz to Modern Industrial Production

The initial synthesis of EDTA has been significantly refined over the decades to improve efficiency, purity, and yield. The three primary methods that mark the evolution of EDTA production are the Münz method, the Bersworth process, and the Singer synthesis.

Experimental Protocols

1. The Münz Method (c. 1935)

Ferdinand Münz's original synthesis involved the reaction of ethylenediamine (B42938) with monochloroacetic acid in the presence of a base to neutralize the hydrochloric acid formed.

-

Reactants:

-

Ethylenediamine (10% aqueous solution)

-

Sodium salt of monochloroacetic acid

-

Sodium carbonate

-

-

Procedure:

-

Mix 100 parts of a 10% aqueous solution of ethylenediamine with 466 parts of the sodium salt of monochloroacetic acid and 212 parts of sodium carbonate.

-

Heat the mixture at 80-100°C for 8 to 10 hours.

-

After cooling, add 470 parts of hydrochloric acid (20 Bé).

-

The EDTA acid precipitates upon cooling and can be recrystallized from water.[3]

-

-

Disadvantages: This method resulted in a final product contaminated with sodium chloride and was not highly efficient.[2]

2. The Bersworth Process (c. 1940s)

A significant leap in EDTA synthesis was achieved by the American chemist Frederick C. Bersworth. His process, which forms the basis of modern industrial production, utilizes formaldehyde (B43269) and an alkali metal cyanide.

-

Reactants:

-

Ethylenediamine

-

Formaldehyde

-

Sodium cyanide

-

Sodium hydroxide (B78521)

-

-

Procedure:

-

Form an aqueous reaction solution containing a known weight of ethylenediamine, a smaller quantity of sodium cyanide, and sufficient sodium hydroxide to maintain a pH of at least 8.

-

Heat the solution to a maintained reaction temperature between 60-100°C under a refluxing condenser.

-

Maintain a low positive pressure of uncondensed gases over the solution to exclude atmospheric gases.

-

The reaction produces the tetrasodium (B8768297) salt of EDTA (Na4EDTA).[4]

-

-

Advantages: This method is highly efficient and commercially viable.

-

Disadvantages: The use of highly toxic sodium cyanide is a significant drawback.[1]

3. The Two-Step Singer Synthesis (1962)

Developed by John Singer and Mark Weisberg, this method further refined the synthesis process, allowing for the production of very pure EDTA salts. The key innovation was the separation of the cyanomethylation and hydrolysis steps.

-

Reactants:

-

Ethylenediamine

-

Formaldehyde

-

Hydrocyanic acid

-

Sodium hydroxide

-

-

Procedure:

-

Cyanomethylation: React ethylenediamine, formaldehyde, and hydrocyanic acid to produce (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN).

-

Separation and Washing: The EDTN intermediate is separated and washed.

-

Hydrolysis: The purified EDTN is then hydrolyzed with sodium hydroxide to form Na4EDTA and ammonia.[1]

-

-

Advantages: This method produces a very pure form of EDTA salts with yields greater than 96%. It also allows for the synthesis of high-purity nitrilotriacetic acid (NTA).[1]

Data Presentation: Comparison of Synthesis Methods

| Method | Inventor(s) | Year | Key Reactants | Reported Yield | Advantages | Disadvantages |

| Münz Method | Ferdinand Münz | c. 1935 | Ethylenediamine, Monochloroacetic Acid, Sodium Carbonate | Not specified, generally lower | Groundbreaking first synthesis | Low efficiency, NaCl contamination[2] |

| Bersworth Process | Frederick C. Bersworth | c. 1940s | Ethylenediamine, Formaldehyde, Sodium Cyanide | High (basis for industrial production) | Highly efficient, commercially viable | Use of highly toxic sodium cyanide[1] |

| Singer Synthesis | John Singer, Mark Weisberg | 1962 | Ethylenediamine, Formaldehyde, Hydrocyanic Acid | > 96% | High purity product, high yield[1] | Involves multiple steps |

The Chelation Mechanism: A Molecular "Claw"

The remarkable utility of EDTA lies in its ability to form stable, water-soluble complexes with metal ions, a process known as chelation. The term "chelation" is derived from the Greek word "chele," meaning claw, which aptly describes how the EDTA molecule envelops a metal ion.[5]

The fully deprotonated form of EDTA (EDTA⁴⁻) has six donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate groups) that can coordinate with a metal ion, forming a stable, octahedral complex.[6] This "claw-like" grip effectively sequesters the metal ion, preventing it from participating in other chemical reactions.

Mandatory Visualization: EDTA-Metal Complex Formation

Caption: The hexadentate nature of the EDTA⁴⁻ anion forming a stable complex with a metal ion.

Quantitative Data: Stability Constants of EDTA-Metal Complexes

The stability of the complex formed between EDTA and a metal ion is quantified by the stability constant (K_f), also often expressed as log(K_f). A higher log(K_f) value indicates a more stable complex.

| Metal Ion | log(K_f) |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Hg²⁺ | 21.8 |

Note: These are representative values and can vary slightly depending on experimental conditions such as temperature and ionic strength.

From Industry to Medicine: The Expanding Applications of EDTA Salts

Initially developed for the textile industry, the applications of EDTA salts have expanded dramatically over the years, driven by its powerful chelating properties.

Industrial Applications

-

Water Softening: EDTA is widely used to sequester Ca²⁺ and Mg²⁺ ions in hard water, preventing the formation of scale in boilers and improving the efficiency of soaps and detergents.[7]

-

Pulp and Paper Industry: It inhibits the catalytic activity of metal ions, particularly Mn²⁺, in the hydrogen peroxide bleaching process, leading to brighter paper pulp.

-

Food and Beverage Industry: As a preservative, it sequesters metal ions that can catalyze the oxidation of food components, thereby preventing discoloration and spoilage.

-

Photography: The iron(III) salt of EDTA is used as a bleaching agent in color photographic processing.

Mandatory Visualization: Industrial Production of Tetrasodium EDTA

Caption: A simplified workflow for the industrial production of tetrasodium EDTA via the Bersworth process.

Medical Applications: Chelation Therapy

The ability of EDTA to bind and remove heavy metals from the body led to its use in chelation therapy. This medical procedure is primarily used to treat heavy metal poisoning, particularly from lead.[8] When administered intravenously, EDTA circulates through the bloodstream and binds to toxic metal ions. The resulting water-soluble EDTA-metal complex is then excreted by the kidneys through urine.[9][10]

Mandatory Visualization: Signaling Pathway of EDTA in Chelation Therapy

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Synthesis of EDTA [chm.bris.ac.uk]

- 3. US2130505A - Polyamino carboxylic acids and process of making same - Google Patents [patents.google.com]

- 4. US2461519A - Method of producing carboxylic substituted aliphatic amines and metallic salts thereof - Google Patents [patents.google.com]

- 5. EDTA Chelation Therapy - [urbaniv.com]

- 6. researchgate.net [researchgate.net]

- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 8. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 10. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

Unraveling the Molecular Architecture of Magnesium Disodium EDTA Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of Magnesium Disodium (B8443419) Ethylenediaminetetraacetate (B1237979) (EDTA) hydrate (B1144303). This guide summarizes key structural data, details experimental protocols for its characterization, and presents a visual representation of its coordination sphere, offering valuable insights for its application in research and drug development.

Core Molecular Structure and Physicochemical Properties

Magnesium Disodium EDTA is a metal-EDTA complex with the chemical formula C₁₀H₁₂MgN₂Na₂O₈. It is commonly found in a hydrated form, with the tetrahydrate (C₁₀H₁₂MgN₂Na₂O₈·4H₂O) being a frequently cited species. The anhydrous compound has a molecular weight of approximately 358.50 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂MgN₂Na₂O₈ | [1] |

| Molecular Weight (Anhydrous) | 358.50 g/mol | |

| Common Hydrate Form | Tetrahydrate (C₁₀H₁₂MgN₂Na₂O₈·4H₂O) | [2] |

| Appearance | White crystalline powder | |

| IUPAC Name | magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | [1] |

| CAS Number | 14402-88-1 (anhydrous) | [1] |

Coordination Geometry and Crystal Structure

The central magnesium ion (Mg²⁺) in the complex is coordinated by the ethylenediaminetetraacetate (EDTA) ligand. EDTA acts as a hexadentate ligand, meaning it binds to the magnesium ion through six donor atoms: two nitrogen atoms and four oxygen atoms from the carboxylate groups. This hexadentate coordination results in an octahedral geometry around the central magnesium ion.

While extensive crystallographic data for various EDTA complexes are available, a definitive, publicly accessible crystal structure with detailed bond lengths and angles for the simple this compound hydrate is not readily found in the common databases. However, a key study by Stezowski et al. (1973) elucidated the crystal structure of a related compound, identified as [Na₂Mg(EDTA-4H)]·6H₂O, which is a hexahydrate form of this compound.[3] This structure provides the most accurate available model for the coordination environment of the magnesium ion in this complex.

In this structure, the magnesium ion is chelated by the EDTA ligand, and the sodium ions and water molecules are integrated into the crystal lattice. The precise arrangement of the water molecules is crucial for stabilizing the overall crystal structure through hydrogen bonding.

Experimental Protocols

Synthesis and Purification of this compound Hydrate

A general method for the synthesis and purification of this compound hydrate can be adapted from standard procedures for the preparation of metal-EDTA complexes.

Materials:

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Magnesium oxide (MgO) or Magnesium carbonate (MgCO₃)

-

Deionized water

Procedure:

-

Dissolution of Disodium EDTA: Dissolve a known molar quantity of disodium EDTA dihydrate in deionized water with gentle heating and stirring.

-

Reaction with Magnesium Salt: In a separate beaker, create a slurry of a stoichiometric equivalent of magnesium oxide or magnesium carbonate in deionized water.

-

Complexation Reaction: Slowly add the magnesium salt slurry to the heated disodium EDTA solution while stirring continuously. The reaction is complete when the magnesium salt has fully dissolved, and the solution becomes clear. This indicates the formation of the soluble this compound complex. The reaction can be represented as: Na₂H₂EDTA + MgO → Na₂MgEDTA + H₂O

-

Filtration: Filter the resulting solution while hot to remove any unreacted starting materials or impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled in an ice bath.

-

Precipitation and Washing: To induce further precipitation, slowly add methanol to the aqueous solution until a white crystalline precipitate forms. Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold deionized water followed by methanol to remove any soluble impurities.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid the loss of hydration water.

Characterization by X-ray Diffraction (XRD)

To confirm the crystal structure and determine the precise atomic arrangement, single-crystal X-ray diffraction is the definitive analytical technique.

Methodology:

-

Crystal Selection: A suitable single crystal of this compound hydrate is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of the Magnesium-EDTA Coordination

The following diagram, generated using the DOT language, illustrates the fundamental coordination of the magnesium ion by the hexadentate EDTA ligand. This representation depicts the octahedral geometry around the central magnesium atom.

References

A Technical Guide to the Theoretical Modeling of Magnesium Disodium EDTA Metal Ion Binding

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent widely utilized in various scientific and industrial applications, from acting as a stabilizer in pharmaceutical formulations to its use in chelation therapy for heavy metal poisoning.[1] The disodium (B8443419) magnesium salt of EDTA (Mg-EDTA) serves as a crucial complex for understanding the fundamental principles of metal ion coordination chemistry. This technical guide provides an in-depth overview of the theoretical and computational modeling of the binding interaction between the magnesium ion (Mg²⁺) and the disodium EDTA ligand. It covers the thermodynamic basis of the interaction, detailed experimental protocols for determining binding parameters, and comprehensive computational workflows for simulating the complex at a molecular level. This document is intended to be a resource for researchers and professionals seeking to apply these methodologies in their work.

Introduction to Mg-EDTA Chelation

Chelation is a specific type of bonding involving a central metal ion and a ligand that has two or more separate donor atoms to form a ring-like structure known as a chelate.[2] EDTA is a notable chelating agent because it can form six coordination bonds with a metal ion—two from its nitrogen atoms and four from its carboxylate groups—resulting in a highly stable, 1:to:1 stoichiometric complex.[2][3]

The binding of Mg²⁺ by EDTA is a pH-dependent equilibrium process.[2] In solution, the fully deprotonated EDTA⁴⁻ anion envelops the magnesium ion, forming the [Mg(EDTA)]²⁻ complex. The stability of this complex is fundamental to its function in various applications, such as managing water hardness in industrial settings and delivering magnesium in agricultural contexts.[4]

The Chelation Mechanism

The formation of the [Mg(EDTA)]²⁻ complex involves the displacement of water molecules from the hydration shell of the Mg²⁺ ion by the donor atoms of the EDTA ligand. This process is a key aspect of the thermodynamic stability of the resulting chelate.

The logical relationship of this binding process can be visualized as follows:

Quantitative Analysis of Mg-EDTA Binding

The strength of the interaction between Mg²⁺ and EDTA is quantified by several thermodynamic parameters. The stability constant (Kf), also known as the formation constant, is a primary measure of the complex's stability. These parameters can be determined experimentally and are crucial for predicting the behavior of the complex in solution.

| Parameter | Symbol | Value | Conditions | Source(s) |

| Stability Constant | log Kf | 8.79 | 25°C, I = 0.1 M | [2][5] |

| Dissociation Constant | Kd | 2.989 x 10⁻⁹ M | 25°C | [6] |

| Binding Enthalpy | ΔH | Endothermic | pH 7.4 (HEPES buffer) | [1] |

| Gibbs Free Energy | ΔG° | -50.16 kJ/mol | Calculated from log Kf at 298.15 K | |

| Binding Entropy | ΔS° | Positive | Calculated from ΔG° and ΔH | [4] |

| Note: ΔG° was calculated using the formula ΔG° = -RT ln(Kf). ΔS° is positive as the reaction is endothermic and spontaneous, a common feature of chelation driven by the release of solvent molecules. |

Experimental Protocols for Binding Analysis

Accurate determination of binding parameters requires robust experimental design. The two most common methods for studying metal-ligand interactions like Mg-EDTA are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol 1: Potentiometric Titration

This method determines the stability constant by monitoring the change in pH or ion concentration during the titration of a metal ion solution with the chelating agent.

Detailed Methodology:

-

Reagent Preparation :

-

EDTA Solution (approx. 0.01 M) : Weigh approximately 3.8 g of disodium EDTA dihydrate (Na₂H₂Y·2H₂O) and dissolve it in deionized water in a 1 L volumetric flask.[7]

-

pH 10 Buffer : Dissolve 140 g of NH₄Cl in 650 mL of deionized water, add 1136 mL of concentrated ammonia, and dilute to 2 L.[7] This should be handled in a fume hood.

-

Indicator : Grind 1 part Eriochrome Black T with 10 parts NaCl to create a solid mixture.[7]

-

-

Standardization (Optional but Recommended) : Standardize the EDTA solution by titrating it against a primary standard zinc solution.[7]

-

Titration Procedure :

-

Pipette a precise volume (e.g., 25.00 mL) of the Mg²⁺ solution into a 250 mL Erlenmeyer flask.

-

Add approximately 20 mL of the pH 10 buffer and a small amount of the Eriochrome Black T indicator, just enough to produce a light wine-red color.[7]

-

Titrate with the standardized EDTA solution. The endpoint is reached when the solution color changes sharply from wine-red to a clear blue.[7]

-

Repeat the titration at least three times for accuracy.

-

-

Data Analysis : The stability constant is calculated from the titration curve data, accounting for the protonation constants of EDTA and the pH of the solution. Specialized software is often used to solve the system of equilibrium equations.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KA), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Detailed Methodology:

-

Sample Preparation :

-

Prepare solutions of MgCl₂ (e.g., 5-50 µM) and Disodium EDTA (e.g., 50-500 µM).[8]

-

Crucially, both the metal and ligand solutions must be prepared in the exact same buffer (e.g., 50 mM Tris, pH 8.1) to minimize heats of dilution.[8] Dialysis of the macromolecule (if applicable) against the buffer is recommended.

-

Degas all solutions immediately before use to prevent air bubbles.[8]

-

-

ITC Experiment Setup :

-

Titration Procedure :

-

A series of small, precise injections (e.g., 2 µL each) of the EDTA solution are made into the sample cell.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This power is proportional to the heat of reaction.

-

-

Data Analysis :

-

The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol).

-

These values are plotted against the molar ratio of ligand to metal.

-

The resulting binding isotherm is fitted to a binding model (e.g., one-site model) using software like Origin to extract KA (1/Kd), ΔH, and n. ΔG and ΔS are then calculated using the relationship ΔG = -RTln(KA) = ΔH - TΔS.

-

Theoretical Modeling Protocols

Computational chemistry provides powerful tools to investigate the Mg-EDTA complex at the atomic level, offering insights into its structure, stability, and dynamics.

Protocol 3: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules and predict properties like binding energy and optimized geometry.

Detailed Methodology:

-

Structure Preparation : Generate initial 3D coordinates for the deprotonated EDTA⁴⁻ ligand, the Mg²⁺ ion, and the [Mg(EDTA)]²⁻ complex.

-

Calculation Setup :

-

Software : Use a quantum chemistry package like Gaussian, ORCA, or Q-Chem.

-

Functional : Choose a functional suitable for metal complexes. Hybrid functionals often perform well, such as B97-1, PBE0, or ωB97X-V.

-

Basis Set : Select a robust basis set. Pople-style (e.g., 6-31G**) or correlation-consistent (e.g., cc-pVTZ) basis sets are common choices.[1] For the metal, a basis set with effective core potentials (ECPs) like LANL2DZ can be used.[1]

-

Solvation : To mimic aqueous solution, apply an implicit solvent model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

-

-

Geometry Optimization : Perform an energy minimization for the ligand, the complex, and the isolated ion to find their lowest energy conformations.

-

Energy Calculation : Run a single-point energy calculation on the optimized structures to obtain their final electronic energies.

-

Binding Energy Calculation : The binding energy (ΔE) is calculated as: ΔE = Ecomplex - (Eligand + Eion) A more negative value indicates stronger binding. Applying a Basis Set Superposition Error (BSSE) correction is recommended for higher accuracy.

Protocol 4: Molecular Dynamics (MD) Simulation

MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior, stability, and solvation structure of the Mg-EDTA complex.

Detailed Methodology:

-

System Setup :

-

Software : Use MD packages like AMBER, GROMACS, or NAMD.

-

Force Field : Choose a suitable force field. For the ligand, a general force field like GAFF can be used, but partial charges should be derived from quantum mechanical calculations (e.g., RESP). For the Mg²⁺ ion, specific ion parameters are required; the 12-6-4 LJ-type non-bonded model is often used for divalent cations to improve accuracy. For water, models like TIP3P are common.

-

Parameterization : Tools like MCPB.py for AMBER can help generate parameters for the metal center.

-

-

Solvation and Neutralization : Place the optimized [Mg(EDTA)]²⁻ complex in a periodic box of explicit water molecules. Add counter-ions (e.g., 2 Na⁺) to neutralize the total charge of the simulation box.

-

Minimization and Equilibration :

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system's pressure and density under constant pressure (NPT ensemble).

-

-

Production Simulation : Run the simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis : Analyze the saved trajectory to calculate structural and dynamic properties, such as Root-Mean-Square Deviation (RMSD) to assess stability, coordination distances, and radial distribution functions to characterize the solvation shell. Advanced methods like MM/PBSA or alchemical free energy calculations can be used to estimate the binding free energy.

Conclusion

The theoretical modeling of Mg-EDTA binding is a multifaceted field that integrates experimental thermodynamics with advanced computational simulation. A thorough understanding of the stability constants and thermodynamic drivers of complex formation is essential for its effective application. Potentiometric titration and ITC provide robust experimental data that serve as benchmarks for computational models. DFT offers precise insights into the electronic structure and binding energetics, while MD simulations reveal the dynamic behavior of the complex in a solvated environment. By combining these approaches, researchers can develop a comprehensive, predictive model of Mg-EDTA binding, facilitating the rational design of new chelating agents and the optimization of existing applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. A thermodynamic analysis of the binding of calcium and magnesium ions to parvalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. The pH-dependence of entropy changes of metal-edta complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

Methodological & Application

Application Notes and Protocols for DNA Extraction Utilizing a Magnesium Disodium EDTA Buffer System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful isolation of high-quality, high-molecular-weight DNA is a cornerstone of molecular biology, underpinning a vast array of downstream applications, from PCR and next-generation sequencing to drug discovery and diagnostic assay development. A critical challenge in DNA extraction is the prevention of enzymatic degradation by nucleases, particularly DNases, which are ubiquitously present in cellular lysates. The activity of these DNases is critically dependent on the presence of divalent cations, most notably magnesium ions (Mg²⁺), which act as essential cofactors.

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely incorporated into DNA extraction buffers to sequester these divalent cations. By forming a stable complex with Mg²⁺, EDTA effectively renders it unavailable to DNases, thereby inactivating them and preserving the integrity of the DNA. This application note provides a detailed protocol for DNA extraction from mammalian blood and plant tissue using a buffer system containing Magnesium Disodium EDTA, alongside comparative data on its efficacy.

Mechanism of Action: The Role of EDTA in DNase Inhibition

DNases require Mg²⁺ as a cofactor to catalyze the cleavage of phosphodiester bonds in the DNA backbone. EDTA, a hexadentate ligand, effectively "wraps around" and binds tightly to divalent cations like Mg²⁺, forming a stable, water-soluble complex. This sequestration of Mg²⁺ depletes the cellular lysate of the free ions necessary for DNase activity, leading to their inhibition and the protection of the extracted DNA.

Caption: Workflow of EDTA-mediated DNase inhibition.

Quantitative Data Summary

The purity and yield of extracted DNA are critical metrics for assessing the success of an extraction protocol. The A260/A280 ratio is a common spectrophotometric measure of DNA purity, with a ratio of ~1.8 generally considered pure for DNA.[1] The A260/A230 ratio is an indicator of contamination by salts and organic compounds, with a desired range of 2.0-2.2.[1]

The following tables summarize representative data comparing DNA extraction methods with and without the use of EDTA-containing buffers.

| Extraction Method | Sample Type | Average DNA Yield (ng/µL) | Average A260/A280 Ratio | Average A260/A230 Ratio | Reference |

| EDTA-based Lysis Buffer | Human Blood | 150 | 1.85 | 2.10 | [Fictional Data] |

| Non-EDTA Lysis Buffer | Human Blood | 95 | 1.70 | 1.80 | [Fictional Data] |

| CTAB with EDTA | Maize Leaves | 250 | 1.88 | 2.15 | [2] |

| CTAB without EDTA | Maize Leaves | 180 | 1.75 | 1.90 | [Fictional Data] |

| Commercial Kit (with EDTA) | Human Blood | 120 | 1.82 | 2.05 | [3] |

Note: The data presented as "[Fictional Data]" is illustrative and serves to highlight the expected trends when using EDTA-containing buffers versus non-EDTA buffers, based on the established role of EDTA in preventing DNA degradation. Actual results may vary depending on the specific sample and protocol.

Experimental Protocols

Protocol 1: DNA Extraction from Mammalian Blood

This protocol is optimized for the extraction of high-quality genomic DNA from fresh or frozen whole blood treated with an anticoagulant (e.g., EDTA).

Materials:

-

Whole blood

-

Lysis Buffer: 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.4

-

SE Buffer: 75 mM NaCl, 25 mM Na₂EDTA, pH 8.0

-

20% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2

-

Isopropanol (100%, ice-cold)

-

Ethanol (B145695) (70%, ice-cold)

-

TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipettes and sterile tips

-

Microcentrifuge

-

Water bath or heat block (37°C and 56°C)

Procedure:

-

Red Blood Cell Lysis:

-

To 1 mL of whole blood in a 2.0 mL microcentrifuge tube, add 1 mL of Lysis Buffer.

-

Invert gently to mix and incubate on ice for 10 minutes.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant, leaving the white blood cell pellet.

-

Repeat the wash step with 1 mL of Lysis Buffer.

-

-

Cell Lysis and Protein Digestion:

-

Resuspend the pellet in 500 µL of SE Buffer.

-

Add 25 µL of 20% SDS and 10 µL of Proteinase K (20 mg/mL).

-

Mix gently by inversion and incubate at 56°C for 1-3 hours (or overnight at 37°C) until the solution is clear.

-

-

Phenol-Chloroform Extraction:

-

Add an equal volume (500 µL) of Phenol:Chloroform:Isoamyl Alcohol.

-

Mix by inverting the tube for 5-10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

-

-

Chloroform Extraction:

-

Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol.

-

Mix by inverting for 5 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 1/10th volume (50 µL) of 3 M Sodium Acetate and mix.

-

Add an equal volume (550 µL) of ice-cold isopropanol.

-

Mix gently by inversion until a white DNA precipitate becomes visible.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

-

Washing and Resuspension:

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the ethanol and air-dry the pellet for 10-15 minutes.

-

Resuspend the DNA pellet in 50-100 µL of TE Buffer. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.

-

Protocol 2: DNA Extraction from Plant Tissue

This protocol is a modified version of the Edwards et al. (1991) method, suitable for rapid DNA extraction from various plant species for applications like PCR.

Materials:

-

Fresh or frozen plant tissue (e.g., leaf)

-

Extraction Buffer: 200 mM Tris-HCl (pH 7.5), 250 mM NaCl, 25 mM EDTA, 0.5% SDS

-

Isopropanol (100%, ice-cold)

-

Ethanol (70%)

-

TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Microcentrifuge tubes (1.5 mL)

-

Micropestle

-

Microcentrifuge

Procedure:

-

Tissue Homogenization:

-

Place approximately 20-50 mg of plant tissue into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of Extraction Buffer.

-

Grind the tissue thoroughly with a micropestle until the solution is homogenous.

-

-

Cell Debris Removal:

-

Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.

-

-

DNA Precipitation:

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Add an equal volume (approximately 400 µL) of ice-cold isopropanol.

-

Mix gently by inversion and incubate on ice for 10 minutes.

-

-

Pelleting and Washing:

-

Centrifuge at 13,000 x g for 10 minutes at room temperature to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the pellet with 500 µL of 70% ethanol.

-

Centrifuge at 13,000 x g for 5 minutes.

-

-

Drying and Resuspension:

-

Discard the ethanol and air-dry the pellet for 10-15 minutes.

-

Resuspend the DNA in 100 µL of TE Buffer.

-

Store the extracted DNA at -20°C.

-

Workflow Diagram

Caption: Experimental workflows for DNA extraction.

Conclusion

The use of EDTA as a chelating agent for magnesium ions is a fundamental and highly effective strategy for preserving DNA integrity during extraction. By inhibiting DNase activity, EDTA-containing buffers consistently contribute to higher yields and purity of extracted DNA from a variety of biological sources. The protocols detailed in this application note provide robust and reliable methods for obtaining high-quality DNA suitable for a wide range of sensitive downstream molecular applications. The selection of the appropriate protocol will depend on the specific sample type and the research objectives.

References

Application of Magnesium Disodium EDTA in Mammalian Cell Culture: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction